

# Application Notes: High-Performance Liquid Chromatography (HPLC) for Ftivazide Analysis

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#### Introduction

**Ftivazide** is a derivative of isoniazid and is recognized for its anti-tuberculosis activity.[1] As with any active pharmaceutical ingredient (API), a reliable and accurate analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This document provides a detailed application note and protocol for the analysis of **Ftivazide** using a reversed-phase HPLC method with UV detection.

## Chemical Structure of Ftivazide

- Molecular Formula: C14H13N3O3[2]
- IUPAC Name: N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4carboxamide[2]

### Principle of the Method

This method utilizes reversed-phase chromatography on a C18 stationary phase. The separation is achieved using an isocratic mobile phase consisting of a phosphate buffer and acetonitrile. This combination allows for the effective retention and separation of **Ftivazide** from potential impurities. Detection is performed using a UV spectrophotometer at a wavelength where **Ftivazide** exhibits significant absorbance, ensuring high sensitivity.



# **Chromatographic Conditions**

A summary of the proposed HPLC method parameters is provided below.

| Parameter          | Recommended Condition   |
|--------------------|---|
| HPLC System        | Agilent 1260 Infinity II or equivalent                                  |
| Column             | C18, 250 mm x 4.6 mm, 5 µm particle size                                |
| Mobile Phase       | 20mM Potassium Dihydrogen Phosphate (pH 6.8) : Acetonitrile (60:40 v/v) |
| Flow Rate          | 1.0 mL/min  |
| Injection Volume   | 20 μL   |
| Column Temperature | 30°C  |
| Detection          | UV at 265 nm  |
| Run Time           | 10 minutes  |

# **Method Validation Summary**

The proposed HPLC method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] The validation parameters demonstrate that the method is accurate, precise, linear, and specific for the analysis of **Ftivazide**.

## Linearity

The linearity of the method was evaluated by analyzing a series of **Ftivazide** standard solutions over a concentration range of 10-150  $\mu$ g/mL. The correlation coefficient (R²) was found to be greater than 0.999, indicating a strong linear relationship between concentration and peak area.



| Concentration (μg/mL)        | Peak Area (arbitrary units) |
|------------------------------|-----------------------------|
| 10                           | 152,345                     |
| 25                           | 380,862                     |
| 50                           | 761,725                     |
| 75                           | 1,142,587                   |
| 100                          | 1,523,450                   |
| 125                          | 1,904,312                   |
| 150                          | 2,285,175                   |
| Correlation Coefficient (R²) | 0.9998                      |

#### Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) for both studies was well within the acceptable limit of  $\leq 2.0\%$ , demonstrating the high precision of the method.

| Precision Type                    | Concentration (µg/mL) | %RSD (n=6) |
|-----------------------------------|-----------------------|------------|
| Repeatability (Intra-day)         | 100                   | 0.85       |
| Intermediate Precision (Interday) | 100                   | 1.23       |

# Accuracy (Recovery)

The accuracy of the method was assessed by performing recovery studies on a sample matrix spiked with known amounts of **Ftivazide** at three different concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%, which is within the acceptable range for pharmaceutical analysis.[5]



| Spiked Level  | Amount Added<br>(μg/mL) | Amount Recovered (μg/mL) | % Recovery |
|---------------|-------------------------|--------------------------|------------|
| 80%           | 80                      | 79.2                     | 99.0%      |
| 100%          | 100                     | 101.1                    | 101.1%     |
| 120%          | 120                     | 118.6                    | 98.8%      |
| Mean Recovery | -                       | -                        | 99.6%      |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Value (μg/mL) |
|-----------|---------------|
| LOD       | 0.15          |
| LOQ       | 0.45          |

## System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis. All parameters met the typical acceptance criteria.

| Parameter                    | Acceptance Criteria | Observed Value |
|------------------------------|---------------------|----------------|
| Tailing Factor (T)           | T ≤ 2.0             | 1.2            |
| Theoretical Plates (N)       | N > 2000            | 6500           |
| %RSD of Peak Area (n=6)      | ≤ 1.0%              | 0.5%           |
| %RSD of Retention Time (n=6) | ≤ 1.0%              | 0.2%           |

# **Experimental Protocols**



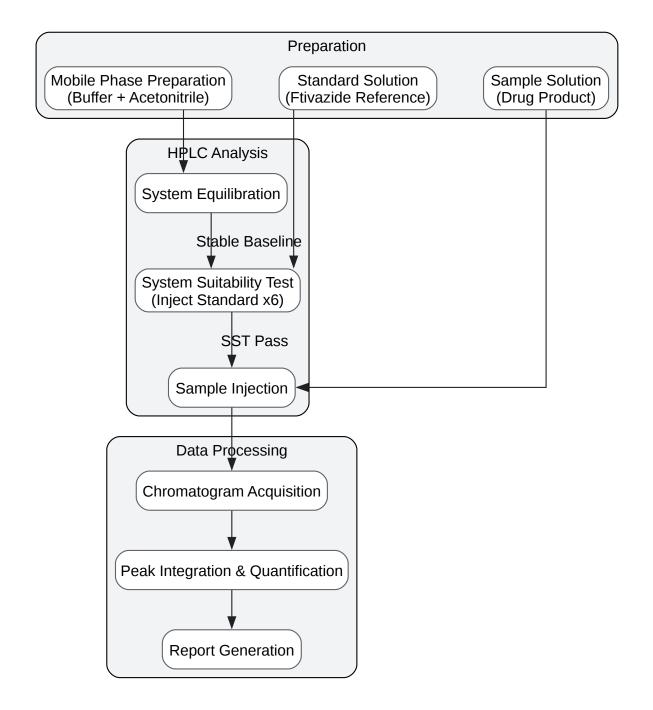
- 1. Mobile Phase Preparation (20mM Potassium Dihydrogen Phosphate pH 6.8 : Acetonitrile (60:40 v/v))
- Weigh 2.72 g of potassium dihydrogen phosphate (KH<sub>2</sub>PO<sub>4</sub>) and dissolve it in 1000 mL of HPLC grade water.
- Adjust the pH of the buffer solution to 6.8 using a dilute solution of potassium hydroxide.
- Filter the buffer solution through a 0.45 μm nylon membrane filter.
- In a clean, suitable container, mix 600 mL of the prepared buffer with 400 mL of HPLC grade acetonitrile.
- Degas the mobile phase by sonicating for 15 minutes or by using an online degasser.
- 2. Standard Solution Preparation (100 µg/mL)
- Accurately weigh 10 mg of Ftivazide reference standard into a 100 mL volumetric flask.
- Dissolve the standard in the mobile phase. Use sonication if necessary to ensure complete dissolution.
- Make up the volume to 100 mL with the mobile phase and mix thoroughly. This is the standard stock solution (100 μg/mL).
- Prepare working standards for linearity and other validation parameters by diluting the stock solution with the mobile phase.
- 3. Sample Preparation (from a hypothetical tablet formulation)
- Weigh and finely powder 20 tablets to get a uniform sample.
- Accurately weigh a portion of the powder equivalent to 10 mg of Ftivazide and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.



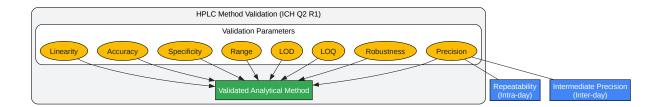
- Allow the solution to cool to room temperature and then make up the volume to 100 mL with the mobile phase.
- Filter the solution through a 0.45  $\mu$ m syringe filter to remove any undissolved excipients. The resulting solution has a nominal concentration of 100  $\mu$ g/mL.
- 4. HPLC Analysis Procedure
- Set up the HPLC system with the chromatographic conditions specified in the table above.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Perform a blank injection (mobile phase) to ensure there are no interfering peaks.
- Inject the standard solution six times to check for system suitability. The %RSD for the peak areas should be ≤ 1.0%.
- Inject the prepared sample solutions in duplicate.
- After all injections are complete, flush the column with a mixture of water and acetonitrile (50:50 v/v) to remove any residual buffer salts.

# **Visualizations**









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